Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate - 1799498-04-6

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Catalog Number: EVT-1736564
CAS Number: 1799498-04-6
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Method 1: []

Method 2: []

Molecular Structure Analysis
  • X-ray Crystallography: [] The crystal structure of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a closely related derivative, reveals two independent molecules in the asymmetric unit. These molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. The fused ring systems in both molecules are nearly planar.
Chemical Reactions Analysis
  • Dimerization: [] Under Suzuki-Miyaura borylation conditions, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate underwent dimerization instead of the intended borylation. This led to the formation of [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives.
  • Amide Coupling: [] The carboxylic acid derivative of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate underwent acid-amine coupling reactions with various amines, yielding a series of amide derivatives. These derivatives showed potential as anti-cancer and anti-tuberculosis agents.
Applications
  • Synthesis of Anti-cancer and Anti-tuberculosis Agents: [] Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for synthesizing [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives through dimerization and subsequent amide coupling reactions. These derivatives exhibited promising anti-cancer and anti-tuberculosis activity.
  • Synthesis of Hepatitis B Virus Inhibitors: [] Derivatives of Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate demonstrated significant anti-Hepatitis B Virus activity. These findings highlight the potential of this scaffold for developing novel antiviral agents.
  • Building Block for Tricyclic Pyridinones: [] 6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a related compound, was used as a starting material to synthesize new tricyclic pyridinones, demonstrating the versatility of this chemical class in accessing diverse structures with potential biological activities.

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate. The key difference lies in the substitution at the 6-position, where the bromo group in the target compound is replaced with a boronic ester group in this related compound. This highlights the reactivity of the 6-bromo substituent in the target compound and its potential for further derivatization.

[6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives

Compound Description: This family of compounds represents the unexpected dimerization products obtained from the attempted borylation reaction of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate []. Several derivatives with various dialkyl/cyclic secondary/tertiary amine substituents were synthesized and evaluated for their anti-cancer and anti-tuberculosis activity.

Relevance: These compounds are directly derived from ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate through a dimerization reaction at the 6-position of the imidazo[1,2-a]pyridine core. This dimerization highlights the reactivity of the bromine substituent in the target compound under palladium-catalyzed conditions.

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives []. It serves as the precursor for the borylation reaction that ultimately leads to the dimerization products.

Relevance: While it shares the same name and structure as the target compound, this entry likely refers to the same compound in a different context. The research paper focuses on a specific synthetic route where ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is an intermediate, highlighting its use in building more complex structures.

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is structurally characterized for its crystallographic properties [].

Relevance: This compound shares the core structure of ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate but possesses an amino group at the 8-position. This structural similarity suggests a potential route for synthesizing the target compound through manipulation of the amino group at the 8-position.

Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate

Compound Description: This compound is another related imidazo[1,2-a]pyridine derivative with a distinct substitution pattern, highlighting the versatility of this scaffold for chemical modifications [].

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives

Compound Description: This series of compounds was synthesized and tested for their anti-hepatitis B virus (HBV) activity. Notably, some compounds demonstrated potent inhibition of HBV DNA replication [].

Relevance: This series of compounds shares the core structure of ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate, with a key difference being the presence of a hydroxy group at the 8-position instead of a carboxylate group. This similarity suggests that modifications at the 8-position can significantly impact biological activity, particularly against HBV.

Properties

CAS Number

1799498-04-6

Product Name

Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3

InChI Key

FPNXZDLYYQMRQN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2)Br

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.